![molecular formula C18H20ClN3O2 B4232595 N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4232595.png)
N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide
描述
N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide, also known as BAY 43-9006, is a synthetic small molecule drug that was first developed by Bayer AG and Onyx Pharmaceuticals. It is a multi-targeted kinase inhibitor that has been shown to have potential therapeutic applications in the treatment of various types of cancer.
作用机制
N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 exerts its anti-tumor effects through the inhibition of multiple kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 disrupts signaling pathways that are critical for tumor growth and survival.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to inhibit angiogenesis, reduce inflammation, and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 for lab experiments is its broad-spectrum kinase inhibition, which allows for the study of multiple signaling pathways simultaneously. However, one limitation is that it may have off-target effects on other kinases, which could complicate the interpretation of results.
未来方向
There are several future directions for the study of N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006. One area of interest is the development of combination therapies that include N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 with other targeted agents or conventional chemotherapy. Another area of interest is the identification of biomarkers that can predict response to N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006, which could help to personalize treatment and improve outcomes. Finally, there is ongoing research into the development of next-generation kinase inhibitors that may have improved efficacy and reduced toxicity compared to N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006.
科学研究应用
N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of cancer. It has been shown to have potent anti-tumor activity in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
属性
IUPAC Name |
N-butan-2-yl-2-[(4-chlorophenyl)carbamoylamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-3-12(2)20-17(23)15-6-4-5-7-16(15)22-18(24)21-14-10-8-13(19)9-11-14/h4-12H,3H2,1-2H3,(H,20,23)(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJLCQNZJHLCPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。